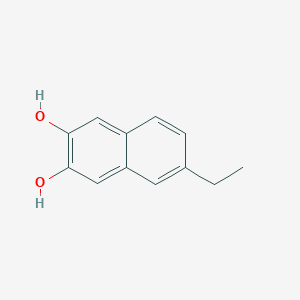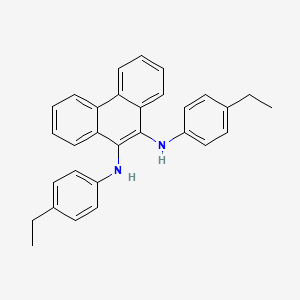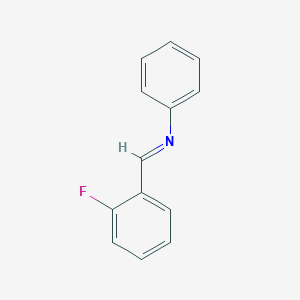![molecular formula C18H19NO5S B14282749 3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione CAS No. 156963-85-8](/img/structure/B14282749.png)
3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[321]octane-2,4-dione is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione typically involves a series of organic reactions. One common method is the double Michael addition to cyclic dienones, which allows for the formation of the bicyclo[3.2.1]octane scaffold . Another approach is the intramolecular [3 + 2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while oxidation of the propylsulfanyl group yields a sulfone.
Scientific Research Applications
3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bicyclic structure provides a rigid framework that can interact with enzymes and receptors. The propylsulfanyl group may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane-2,4-dione: A simpler analog without the nitro and propylsulfanyl groups.
3-[2-Chloro-4-(methylsulfonyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione: A similar compound with a chloro and methylsulfonyl substitution.
Uniqueness
3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group allows for redox chemistry, while the propylsulfanyl group provides additional versatility in chemical modifications.
Properties
CAS No. |
156963-85-8 |
|---|---|
Molecular Formula |
C18H19NO5S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-(2-nitro-4-propylsulfanylbenzoyl)bicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C18H19NO5S/c1-2-7-25-12-5-6-13(14(9-12)19(23)24)18(22)15-16(20)10-3-4-11(8-10)17(15)21/h5-6,9-11,15H,2-4,7-8H2,1H3 |
InChI Key |
CZXWHVIIIGJPMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC(=C(C=C1)C(=O)C2C(=O)C3CCC(C3)C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)




![4-Methyl-3-[(E)-phenyldiazenyl]-2,4-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14282715.png)
![1-[Tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one](/img/structure/B14282718.png)
![4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate](/img/structure/B14282724.png)
![1,1'-[Methoxy(phenyl)methylene]bis(4-methoxybenzene)](/img/structure/B14282745.png)
